1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
“1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a starting reagent in the synthesis of ascididemin .
Synthesis Analysis
The synthesis of “this compound” involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile . The reaction intermediates, sydnones, were characterized by single crystal X-ray diffraction analysis showing interesting features such as halogen bonding as an important interaction in modeling the crystal structure .Scientific Research Applications
Synthesis and Crystal Structures
Research on similar compounds to 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one has led to the synthesis and structural analysis of various pyrazole compounds. These compounds were prepared by condensing chalcones with hydrazine hydrate and characterized using X-ray single crystal structure determination (Loh et al., 2013).
Structural Characterization
Another study synthesized isostructural 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These were characterized by single crystal diffraction, indicating the planarity of the molecule apart from one of the two fluorophenyl groups (Kariuki et al., 2021).
Molecular and Optical Properties
A study focused on the vibrational frequencies, corresponding vibrational assignments, and the optimized molecular structure of a similar compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. The study revealed insights into the molecule's stability, charge transfer, and reactivity, with potential applications in nonlinear optics and as an anti-neoplastic agent (Mary et al., 2015).
Antimicrobial Activity
Compounds structurally similar to this compound have been synthesized and tested for antimicrobial activity. These compounds showed significant inhibitory action against various bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2012).
Fluorometric Sensing Applications
A pyrazoline derivative was used for metal ion selectivity based on fluorometric detection, specifically for detecting Hg2+ ions. This indicates the potential of such compounds in environmental monitoring and analytical chemistry (Bozkurt & Gul, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-(2-fluorophenyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11-12/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWLZHMQBDBDLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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